N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide
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Description
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s antioxidant potential has been investigated. In a study by Kadhum et al., two synthesized coumarins (compounds 5 and 6) were evaluated for their antioxidant activity using the DPPH, hydrogen peroxide, and nitric oxide radical methods. These coumarins were compared with the well-known antioxidant ascorbic acid .
- Coumarins and their derivatives are known for their diverse biological activities. This compound may have potential as:
- Antibacterial Agent : Some coumarins exhibit antibacterial properties .
- Antifungal Agent : Certain coumarins have demonstrated antifungal activity .
- Anti-Inflammatory Agent : Coumarins can modulate inflammatory responses .
- Anticoagulant : Some coumarins possess anticoagulant properties .
- Anti-HIV Agent : Coumarins have been explored for their anti-HIV activity .
- Antitumor Agent : Certain coumarins show promise in cancer research .
- Coumarins find use beyond medicine. They are employed as:
- The compound’s synthesis involves several steps, including condensation reactions and addition reactions .
- For instance, compound 4 is synthesized by condensing compound 3 with benzaldehyde .
Antioxidant Activity
Biological Activity
Industrial Applications
Chemical Synthesis
Structural Characterization
properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-30-16-9-7-14(8-10-16)11-22-20(26)21(27)23-19-17-12-31(28,29)13-18(17)24-25(19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYJVRGPSHPASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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